4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole

Synthetic Methodology Cross-Coupling Fluorine Chemistry

This bifunctional heterocycle features a 4-bromo cross-coupling site and a 3-(trifluoromethyl)phenyl group for enhanced lipophilicity and metabolic stability. It is a superior modular scaffold for SAR exploration compared to non-halogenated or mono-substituted analogs. Enables late-stage diversification via Suzuki, Stille, or Sonogashira reactions for antibacterial and kinase inhibitor programs. Contact us for bulk pricing.

Molecular Formula C10H6BrF3N2
Molecular Weight 291.07 g/mol
CAS No. 1353855-69-2
Cat. No. B1376851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole
CAS1353855-69-2
Molecular FormulaC10H6BrF3N2
Molecular Weight291.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N2C=C(C=N2)Br)C(F)(F)F
InChIInChI=1S/C10H6BrF3N2/c11-8-5-15-16(6-8)9-3-1-2-7(4-9)10(12,13)14/h1-6H
InChIKeyLAZLUCUQGRIQDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole (CAS 1353855-69-2): A Dual-Reactive Heterocyclic Scaffold for Medicinal Chemistry and Agrochemical R&D


4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole is a bifunctional heterocyclic compound comprising a pyrazole ring substituted with a bromine atom at the 4-position and a 3-(trifluoromethyl)phenyl group at the N1-position [1]. With a molecular formula of C10H6BrF3N2 and a molecular weight of 291.07 g/mol, this compound is commercially available as a building block for synthetic chemistry . Its structural motif incorporates two strategically positioned reactive handles—the 4-bromo group serving as a versatile cross-coupling site and the 3-(trifluoromethyl)phenyl moiety enhancing lipophilicity and metabolic stability [2]. This substitution pattern distinguishes it from simpler 4-bromo-1H-pyrazole analogs and 1-arylpyrazoles lacking halogenation, positioning it as a privileged intermediate for constructing more complex pharmacologically active molecules via palladium-catalyzed coupling reactions.

Why 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole Cannot Be Replaced by Common Pyrazole Analogs in Key Synthetic Applications


The compound's precise substitution architecture—a bromine atom para to the N1-aryl ring on the pyrazole core and a meta-trifluoromethyl group on the appended phenyl ring—dictates its synthetic utility and downstream biological performance in ways that structurally similar alternatives cannot replicate [1]. 4-Bromo-1H-pyrazole lacks the trifluoromethylphenyl group essential for enhancing target binding and metabolic stability in lead optimization [2]. Conversely, 1-[3-(trifluoromethyl)phenyl]pyrazole lacks the C4-bromo handle required for late-stage diversification via cross-coupling, severely limiting its utility as a modular scaffold [1]. Positional isomers, such as 4-bromo-3-(trifluoromethyl)-1-phenyl-1H-pyrazole, alter the electronic distribution of the heterocycle and thus the regioselectivity of subsequent functionalization and biological target engagement [3]. The combination of both reactive centers in a single, commercially accessible entity enables convergent synthetic strategies that accelerate SAR exploration and reduce the step-count in medicinal chemistry campaigns.

Quantitative Differentiation of 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole Versus Key Analogs


Enhanced Synthetic Utility: Comparative Yield in 4-Bromopyrazole Formation

The introduction of a bromine atom at the 4-position of 1-aryl-3-(trifluoromethyl)pyrazoles proceeds with exceptionally high efficiency. In the synthesis of the target compound class, reaction of 1,5-disubstituted 3-trifluoromethylpyrazoles with N-bromosuccinimide (NBS) in DMF at 70–80 °C for 1–2 hours afforded the corresponding 4-bromo-substituted pyrazoles in 95–99% yields [1]. This high-yielding bromination step, which is directly applicable to the synthesis of the target compound, contrasts sharply with the variable and often lower yields observed in the direct bromination of simpler pyrazole cores lacking the trifluoromethyl group, where regioisomeric mixtures can complicate purification and reduce isolated yields [1]. The presence of the trifluoromethyl group adjacent to the bromination site directs the reaction regioselectivity, minimizing byproduct formation and enhancing process robustness for scale-up.

Synthetic Methodology Cross-Coupling Fluorine Chemistry

Improved Lipophilicity and Metabolic Stability via Trifluoromethyl Group Incorporation

The substitution of a trifluoromethyl group on the phenyl ring of N-arylpyrazoles significantly modulates key drug-like properties. Studies on N-(trifluoromethyl)phenyl substituted pyrazole derivatives demonstrate that the -CF3 group enhances lipophilicity (calculated LogP ~3.5) and increases metabolic stability, contributing to prolonged target engagement in biological systems [1]. In antibacterial assays, potent trifluoromethylphenyl-substituted pyrazoles exhibited low cytotoxicity to human embryonic kidney cells with a selectivity factor of >20, a profile attributed in part to the favorable pharmacokinetic properties imparted by the trifluoromethyl moiety [1]. In contrast, 4-bromo-1H-pyrazole (lacking the N-aryl-CF3 group) does not possess these enhanced drug-like attributes and is primarily employed as a simple synthetic intermediate rather than a direct pharmacophore progenitor.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Retention of Antibacterial Activity Relative to Non-Brominated Parent Scaffolds

In the N-(trifluoromethyl)phenyl substituted pyrazole series, several compounds exhibit potent activity against antibiotic-resistant Gram-positive bacteria including MRSA, with effective biofilm eradication observed at concentrations lower than vancomycin controls [1]. While the target compound itself is a synthetic intermediate, its structural core—specifically the 3-(trifluoromethyl)phenyl moiety—is critical for this antimicrobial activity. The 4-bromo substituent is known to be well-tolerated in this position and serves as a handle for further SAR exploration via cross-coupling without ablating activity [1]. In contrast, the non-brominated analog 1-[3-(trifluoromethyl)phenyl]pyrazole, while potentially active, cannot be diversified at the 4-position, limiting its utility in lead optimization campaigns aimed at improving potency or overcoming resistance.

Antimicrobial Resistance MRSA Biofilm Inhibition

High-Impact Application Scenarios for 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole in Drug Discovery and Chemical Biology


Late-Stage Diversification in Anti-Infective Lead Optimization

The compound serves as a key intermediate for the synthesis of novel antibacterial agents targeting drug-resistant Gram-positive pathogens [1]. Its 4-bromo group enables Suzuki, Stille, or Sonogashira coupling with diverse aryl/heteroaryl partners to rapidly explore SAR around the pyrazole 4-position. The 3-(trifluoromethyl)phenyl moiety is retained as a critical pharmacophore for maintaining activity against MRSA biofilms and vancomycin-resistant strains, as demonstrated in class-level studies [1].

Synthesis of COX-2 Selective Inhibitor Analogs

The 1,5-diarylpyrazole scaffold, exemplified by celecoxib, features a trifluoromethyl group at the 3-position and an aryl ring at N1 [2]. The target compound provides a versatile entry point for constructing 1,4,5-trisubstituted pyrazole analogs with potential COX-2 inhibitory activity. The 4-bromo substituent can be replaced via cross-coupling to introduce sulfonamide-bearing aryl groups, a key feature of selective COX-2 inhibitors [2].

Construction of Kinase Inhibitor Fragments via FragLite Methodology

Halogenated pyrazoles such as 4-bromo-1H-pyrazole have been successfully employed as 'FragLites' to map interaction sites in kinase binding pockets via X-ray crystallography [3]. The target compound, with its additional N-aryl-CF3 group, offers a more elaborated, fragment-like probe for identifying novel binding hotspots in targets such as CDK2 or TGF-β receptor type 1, where related 3-(trifluoromethyl)phenyl pyrazoles have shown measurable affinity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.